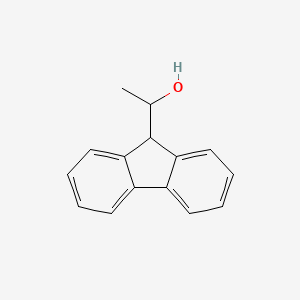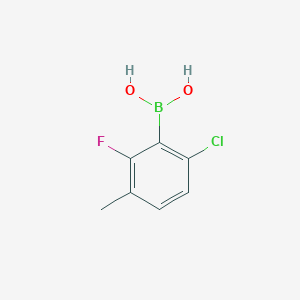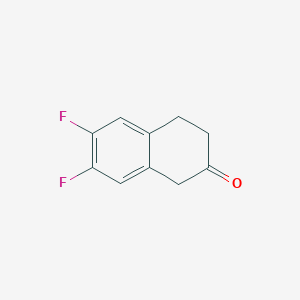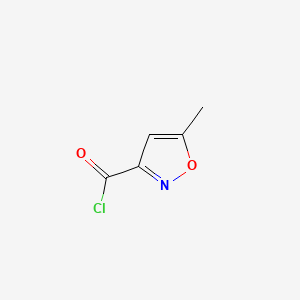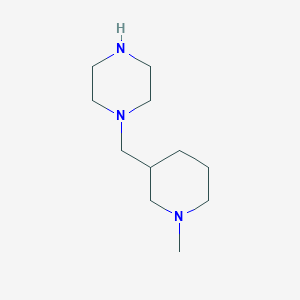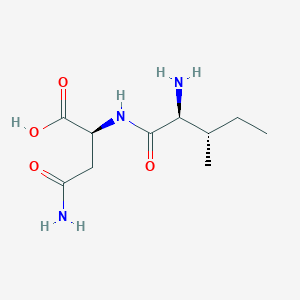
H-Ile-Asn-OH
描述
Isoleucyl-asparagine, commonly referred to as H-Ile-Asn-OH, is a dipeptide composed of the amino acids isoleucine and asparagine
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of isoleucyl-asparagine typically involves the formation of a peptide bond between the carboxyl group of isoleucine and the amino group of asparagine. This can be achieved through standard peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS) or solution-phase synthesis.
In SPPS, the synthesis begins with the attachment of the C-terminal amino acid (isoleucine) to a solid resin. The amino group of isoleucine is protected with a temporary protecting group, such as fluorenylmethyloxycarbonyl (Fmoc). The resin-bound isoleucine is then reacted with the N-terminal amino acid (asparagine), which is also protected by an Fmoc group. The Fmoc group is removed using a base, such as piperidine, to allow the formation of the peptide bond. The process is repeated for each amino acid in the sequence, and the final peptide is cleaved from the resin using a strong acid, such as trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of isoleucyl-asparagine can be scaled up using automated peptide synthesizers, which allow for the efficient and reproducible synthesis of peptides. These synthesizers use similar principles as SPPS but are optimized for large-scale production. The use of high-throughput techniques and advanced purification methods, such as high-performance liquid chromatography (HPLC), ensures the production of high-purity peptides.
化学反应分析
Types of Reactions
Isoleucyl-asparagine can undergo various chemical reactions, including:
Oxidation: The amino acid residues in isoleucyl-asparagine can be oxidized under certain conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups in the peptide, such as the reduction of disulfide bonds.
Substitution: Substitution reactions can be used to introduce new functional groups into the peptide, such as the substitution of hydrogen atoms with halogens.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄). These reactions are typically carried out in aqueous solutions at neutral or slightly acidic pH.
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are commonly used. These reactions are typically carried out in aqueous solutions at neutral pH.
Substitution: Halogenation reactions can be carried out using reagents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). These reactions are typically carried out in organic solvents, such as dichloromethane (DCM).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of isoleucyl-asparagine can lead to the formation of oxidized derivatives with modified side chains, while reduction can result in the formation of reduced peptides with altered disulfide bonds.
科学研究应用
Isoleucyl-asparagine has a wide range of applications in scientific research, including:
Chemistry: Isoleucyl-asparagine is used as a model compound in studies of peptide synthesis and peptide bond formation. It is also used in the development of new synthetic methods and reagents for peptide chemistry.
Biology: Isoleucyl-asparagine is used in studies of protein structure and function, as well as in the investigation of peptide-protein interactions. It is also used in the development of peptide-based drugs and therapeutics.
Medicine: Isoleucyl-asparagine is used in the development of peptide-based vaccines and diagnostic tools. It is also used in the study of peptide-mediated signaling pathways and the development of peptide-based therapeutics for various diseases.
Industry: Isoleucyl-asparagine is used in the production of peptide-based materials and coatings. It is also used in the development of peptide-based sensors and biosensors for various applications.
作用机制
The mechanism of action of isoleucyl-asparagine depends on its specific application. In general, the compound exerts its effects through interactions with specific molecular targets, such as proteins or enzymes. These interactions can lead to changes in the structure and function of the target molecules, resulting in various biological effects.
For example, in the context of peptide-based therapeutics, isoleucyl-asparagine can interact with specific receptors or enzymes to modulate their activity. This can lead to changes in cellular signaling pathways and physiological responses. The specific molecular targets and pathways involved depend on the particular application and the structure of the peptide.
相似化合物的比较
Isoleucyl-asparagine can be compared with other similar dipeptides, such as:
Asparaginyl-isoleucine (Asn-Ile): This dipeptide has the same amino acid composition as isoleucyl-asparagine but with the reverse sequence. The properties and applications of Asn-Ile can differ from those of H-Ile-Asn-OH due to the different arrangement of the amino acids.
Isoleucyl-glutamine (Ile-Gln): This dipeptide is similar to isoleucyl-asparagine but contains glutamine instead of asparagine. The presence of glutamine can lead to differences in the chemical reactivity and biological activity of the peptide.
Leucyl-asparagine (Leu-Asn): This dipeptide is similar to isoleucyl-asparagine but contains leucine instead of isoleucine. The presence of leucine can lead to differences in the hydrophobicity and structural properties of the peptide.
属性
IUPAC Name |
4-amino-2-[(2-amino-3-methylpentanoyl)amino]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O4/c1-3-5(2)8(12)9(15)13-6(10(16)17)4-7(11)14/h5-6,8H,3-4,12H2,1-2H3,(H2,11,14)(H,13,15)(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZYHBDVRCBDJJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(=O)N)C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00403017 | |
| Record name | Ile-Asn | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00403017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Isoleucyl-Asparagine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0028902 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
59652-59-4 | |
| Record name | Ile-Asn | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00403017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


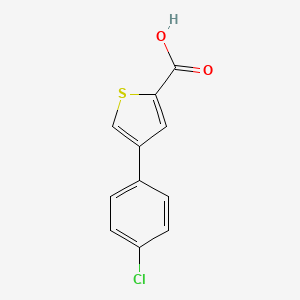
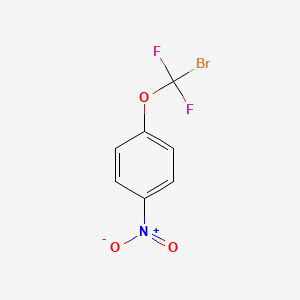
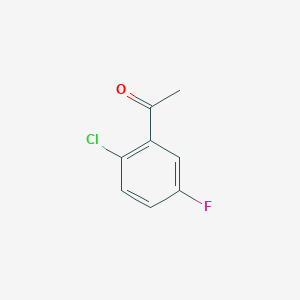
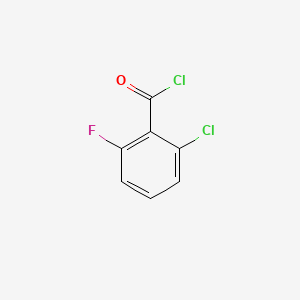
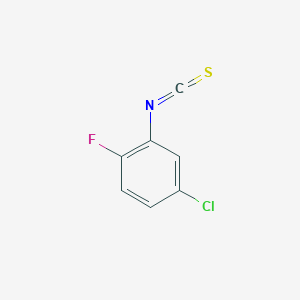
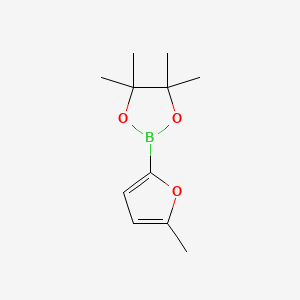
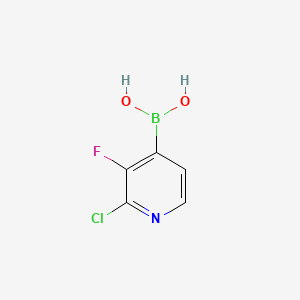
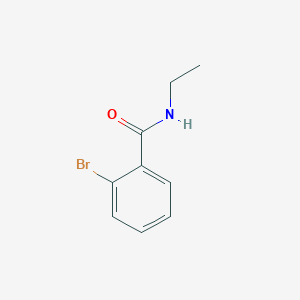
![3A,3b,6a,6b-tetramethylcyclobuta[1,2-c:3,4-c']difuran-1,3,4,6(3aH,3bH,6aH,6bH)-tetraone](/img/new.no-structure.jpg)
